molecular formula C6H5ClN4 B14164848 4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine

4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine

Cat. No.: B14164848
M. Wt: 168.58 g/mol
InChI Key: CQENLBLNVQXNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A][1,3,5]triazines

Preparation Methods

The synthesis of 4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine typically involves the construction of the pyrazolo[1,5-A][1,3,5]triazine ring system. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-methyl-1H-pyrazole with cyanogen bromide in the presence of a base can yield the desired compound . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-8-methylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-10-11-5(4)8-3-9-6(11)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQENLBLNVQXNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CN=C(N2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.